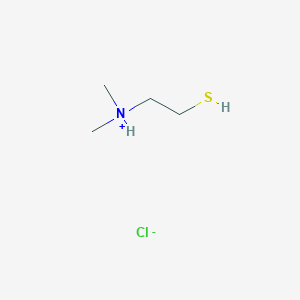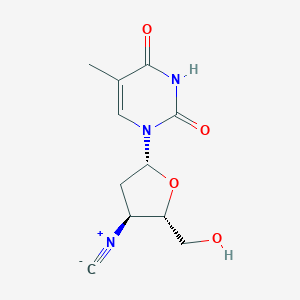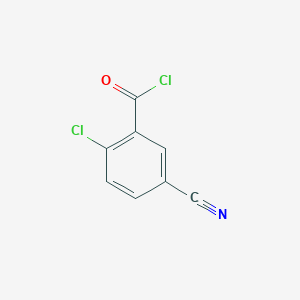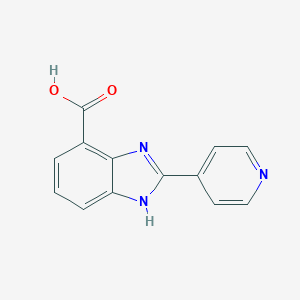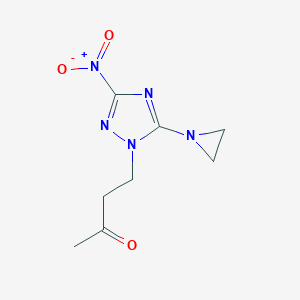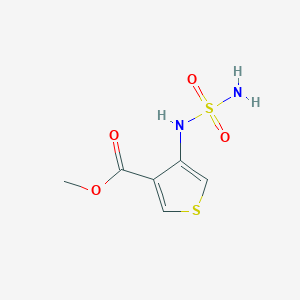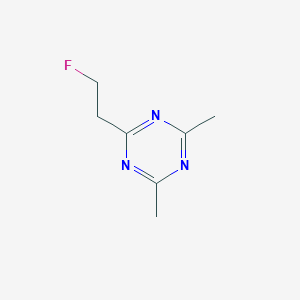
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine, also known as FET, is a chemical compound that is widely used in scientific research. FET is a triazine-based radiotracer that is used in positron emission tomography (PET) imaging. PET imaging is a non-invasive technique that is used to visualize the metabolic activity of tissues in the body. FET is used in PET imaging to detect the presence of tumors, particularly in the brain.
Wirkmechanismus
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is taken up by tumor cells through the amino acid transport system. The uptake of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is proportional to the metabolic activity of the tumor cells. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is not taken up by healthy tissue, which makes it a highly specific tracer for tumor imaging.
Biochemische Und Physiologische Effekte
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has no known biochemical or physiological effects. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is rapidly cleared from the body through the kidneys and does not accumulate in any organs.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has several advantages for lab experiments. It is a highly specific tracer for tumor imaging, which makes it useful for the study of tumor metabolism. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also relatively easy to synthesize, which makes it widely available for research purposes.
The main limitation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is its short half-life. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine has a half-life of approximately 110 minutes, which means that it must be synthesized shortly before use. This limits the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in experiments that require long imaging times.
Zukünftige Richtungen
There are several future directions for the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in scientific research. One area of research is the use of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine in the imaging of other types of tumors, such as lung cancer and pancreatic cancer. Another area of research is the development of new synthesis methods for 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine that can increase its availability for research purposes. Finally, there is interest in the development of new tracers that can be used in combination with 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine to improve tumor imaging.
Synthesemethoden
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is synthesized by reacting 2-chloroethylamine hydrochloride with 4,6-dimethyl-1,3,5-triazine in the presence of a base. The reaction results in the formation of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine as a white crystalline solid. The synthesis of 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is a complex process that requires expertise in synthetic chemistry.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is widely used in scientific research for PET imaging of tumors. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is particularly useful in the imaging of brain tumors, as it can differentiate between tumor tissue and healthy tissue. 2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine is also used in the imaging of other types of tumors, such as prostate cancer and breast cancer.
Eigenschaften
CAS-Nummer |
113768-74-4 |
|---|---|
Produktname |
2-(2-Fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
Molekularformel |
C7H10FN3 |
Molekulargewicht |
155.17 g/mol |
IUPAC-Name |
2-(2-fluoroethyl)-4,6-dimethyl-1,3,5-triazine |
InChI |
InChI=1S/C7H10FN3/c1-5-9-6(2)11-7(10-5)3-4-8/h3-4H2,1-2H3 |
InChI-Schlüssel |
ZFUAFMMFJBGRNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NC(=N1)CCF)C |
Kanonische SMILES |
CC1=NC(=NC(=N1)CCF)C |
Synonyme |
1,3,5-Triazine,2-(2-fluoroethyl)-4,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



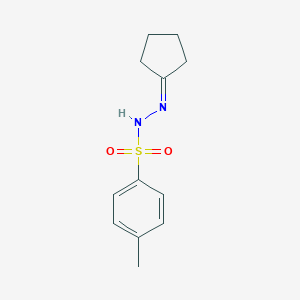
![methyl (3R)-3-[[(2R)-2-[[(2S)-2-aminopropanoyl]-methylamino]-3-(2-bromo-1H-indol-3-yl)propanoyl]amino]-3-[4-tri(propan-2-yl)silyloxyphenyl]propanoate](/img/structure/B49936.png)
![N-Allyl-1H-benzo[d]imidazol-2-amine](/img/structure/B49945.png)
![(4S)-3-[(2S,3S)-3-Hydroxy-2,4-dimethyl-1-oxo-4-penten-1-yl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B49947.png)
![(2R)-3-(2-bromo-1H-indol-3-yl)-2-[methyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoic acid](/img/structure/B49950.png)
